Product packaging for [4,4'-Bipyridin]-2-ylmethanol(Cat. No.:)

[4,4'-Bipyridin]-2-ylmethanol

Cat. No.: B15250257
M. Wt: 186.21 g/mol
InChI Key: IPEARMYLWJENPB-UHFFFAOYSA-N
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Description

[4,4'-Bipyridin]-2-ylmethanol is a functionalized bipyridine compound of significant interest in scientific research and development, particularly in the fields of inorganic chemistry and materials science. Its molecular structure combines a 4,4'-bipyridine core, a well-established scaffold for constructing coordination polymers , with a hydroxymethyl group at the 2-position, which provides a versatile handle for further chemical modification. The primary research value of this compound lies in its application as a building block for creating complex molecular architectures. Bipyridine derivatives are renowned for their ability to coordinate with various metal ions to form metal-organic frameworks (MOFs) and coordination polymers . For instance, the robust and selective metal-coordination properties of bipyridine ligands can be a dominant driving force for diverse protein self-assembly, creating one-directional and two-directional biomaterials that retain native enzymatic functions . Furthermore, hydroxymethyl-substituted bipyridines are key intermediates in synthesizing more complex molecules. They can be readily converted into reactive halomethyl derivatives, which are valuable ligands in the development of organometallic complexes with potential biological activity. Related studies on 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes, synthesized from similar alcohol precursors, have shown promising in vivo anticancer activity, highlighting the importance of such functionalized bipyridines in medicinal inorganic chemistry . Researchers utilize this compound as a precursor for advanced ligand synthesis and as a fundamental component in developing novel functional materials through metal-driven assembly processes. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B15250257 [4,4'-Bipyridin]-2-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(4-pyridin-4-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-11-7-10(3-6-13-11)9-1-4-12-5-2-9/h1-7,14H,8H2

InChI Key

IPEARMYLWJENPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)CO

Origin of Product

United States

Coordination Chemistry of 4,4 Bipyridin 2 Ylmethanol As a Ligand

Ligand Design Principles for Bipyridine Systems

Bipyridine systems are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. The design of these ligands is guided by several key principles that dictate their coordination behavior and the properties of the resulting metal complexes.

The fundamental structural feature of bipyridine ligands is the presence of two interconnected pyridine (B92270) rings. cymitquimica.com This arrangement provides two nitrogen donor atoms, allowing the ligand to bind to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. wikipedia.org The planarity of the two pyridine rings is a critical factor, as it facilitates electron delocalization across the bipyridine framework, which in turn influences the electronic and photophysical properties of the metal complexes. wikipedia.org

Substituents on the bipyridine core play a pivotal role in fine-tuning the ligand's properties. Electron-donating groups, such as methyl groups, can increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and its ability to coordinate with metal ions. cymitquimica.com Conversely, electron-withdrawing groups can modulate the electronic characteristics of the resulting complexes. cymitquimica.com The introduction of functional groups, like the hydroxymethyl group in [4,4'-Bipyridin]-2-ylmethanol, adds another layer of complexity and functionality. This hydroxyl group can participate in hydrogen bonding, influencing the solubility of the ligand and its complexes in polar solvents and playing a significant role in the formation of extended supramolecular structures. cymitquimica.comresearchgate.net

The position of these substituents is also crucial. For instance, the placement of bulky groups near the coordination sites can induce steric hindrance, affecting the geometry of the metal complex. wikipedia.org In the case of this compound, the hydroxymethyl group is positioned at the 2-position of one of the pyridine rings, which can influence the spatial arrangement of the ligand around the metal center.

Complexation with Transition Metal Ions

This compound exhibits a rich coordination chemistry, forming complexes with a variety of transition metal ions. The nature of the metal center, its oxidation state, and the reaction conditions all influence the resulting coordination compounds.

Types of Metal Centers (e.g., Fe(II), Co(II), Cu(II), Pt(II))

The versatility of this compound as a ligand is demonstrated by its ability to coordinate with a range of transition metals.

Iron(II): Iron(II) complexes with bipyridine-type ligands are well-documented. nih.gov In the context of substituted bipyridines, Fe(II) can form complexes where it is stabilized in a low-spin state by the strong-field nature of the ligand. nih.gov The stoichiometry of these complexes is often influenced by the solvent and counter-ions present during synthesis. rsc.org For example, with 4,4'-bipyridine (B149096), Fe(III) has been shown to form coordination polymers with a 1:1 metal-to-ligand ratio. rsc.org

Cobalt(II): Cobalt(II) readily forms complexes with bipyridine ligands, and the resulting structures are often dependent on the counter-anion. rsc.org For instance, with 4,4'-bipyridine-N,N'-dioxide, different anions lead to the formation of layered structures or 3D supramolecular networks. rsc.org In some cases, Co(II) can exhibit a five-coordinated, slightly distorted trigonal-bipyramidal geometry. nih.gov

Copper(II): Copper(II) complexes with bipyridine ligands are numerous. With 4,4'-bipyridine, dinuclear copper(II) complexes have been synthesized where the bipyridine acts as a bridging ligand, resulting in a square planar geometry around the Cu(II) atom. nih.gov The presence of mobile Cu adatoms on a surface can also influence the assembly of 4,4'-bipyridine, leading to the formation of organometallic nanolines or hydrogen-bonded networks. nih.gov

Platinum(II): Platinum(II) forms square planar complexes with bipyridine ligands. wikipedia.org These complexes are of interest due to their potential applications and their reactivity. For example, Pt(II) bipyridine complexes can bind to DNA. nih.gov The synthesis of Pt(II) and Pt(IV) complexes with substituted bipyridines has been explored for their potential therapeutic applications. nih.govgoogle.com

Coordination Modes and Geometries

This compound can adopt several coordination modes, largely dictated by the nature of the metal ion and the steric and electronic influences of the hydroxymethyl group.

The most common coordination mode for bipyridine ligands is as a bidentate chelating ligand , where both nitrogen atoms bind to the same metal center, forming a stable five-membered ring. wikipedia.org This mode is prevalent in the formation of mononuclear complexes.

Alternatively, this compound can act as a monodentate ligand , with only one of the pyridine nitrogen atoms coordinating to the metal center. mdpi.com This can occur when one nitrogen site is sterically hindered or electronically deactivated. In some cases, 4,4'-bipyridine has been observed to function as a monodentate ligand in complexes with alkaline earth metals. mdpi.com

Furthermore, the linear and rigid nature of the 4,4'-bipyridine backbone allows it to function as a bidentate bridging ligand , connecting two different metal centers. alkalimetals.com This bridging capability is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). rsc.org For example, 4,4'-bipyridine has been shown to pillar two-dimensional arrays of Co(II) into a three-dimensional framework. nih.gov

The resulting coordination geometries around the metal center are diverse. Octahedral geometries are common, particularly in "tris(bipy)" complexes where three bipyridine ligands coordinate to a single metal ion. wikipedia.org Square planar geometries are characteristic of Pt(II) complexes. wikipedia.org Tetrahedral and various distorted geometries, such as trigonal-bipyramidal, are also observed depending on the specific metal ion and co-ligands present in the coordination sphere. nih.gov

Stoichiometry of Metal-Ligand Complex Formation

The stoichiometry of the resulting metal-ligand complexes is a critical aspect of their characterization and is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the solvent, and the presence of counter-ions. nih.govresearchgate.net

In many instances, 1:1, 1:2, and 1:3 metal-to-ligand stoichiometries are observed for bidentate bipyridine ligands, leading to the formation of complexes with the general formulas [M(L)]n+, [M(L)2]n+, and [M(L)3]n+, respectively. wikipedia.org The formation of "tris(bipy)" complexes, [M(bipy)3]n+, is a classic example of a 1:3 stoichiometry resulting in an octahedral complex. wikipedia.org

When this compound acts as a bridging ligand in coordination polymers, the stoichiometry can be more complex and is often described by the empirical formula of the repeating unit. For example, Fe(III) has been shown to form a 1:1 coordination polymer with 4,4'-bipyridine. rsc.org The stoichiometry can also be influenced by the inclusion of solvent molecules or counter-ions in the crystal lattice.

The table below summarizes the stoichiometry of some representative bipyridine complexes.

Metal IonLigandStoichiometry (Metal:Ligand)Resulting Complex TypeReference
Fe(III)4,4'-bipyridine1:1Coordination Polymer rsc.org
Co(II)5-isonicotinamidoisophthalate, 4,4'-bipyridine1:1:13D Framework nih.gov
Cu(II)Schiff base, 4,4'-bipyridine2:2:1Dinuclear Complex nih.gov
La(III)C5-BTBP1:2 and 1:1Solution-phase complexes psu.edu

Role of Hydroxyl Group in Coordination and Supramolecular Interactions

The hydroxyl group in this compound is not merely a passive substituent; it actively participates in shaping the structure and properties of the resulting metal complexes through coordination and, more significantly, through hydrogen bonding. cymitquimica.comresearchgate.net

The oxygen atom of the hydroxyl group can potentially coordinate directly to the metal center, particularly if the metal ion is oxophilic. This would lead to the formation of a six-membered chelate ring, further stabilizing the complex. The acidity of the hydroxyl proton is also increased upon coordination of the bipyridine nitrogen atoms to a positively charged metal center, which can enhance its hydrogen-bonding capabilities. illinois.edu

Hydrogen Bonding in Metal Complexes

Hydrogen bonding is a powerful tool in crystal engineering, directing the self-assembly of molecules into well-defined supramolecular architectures. In the context of this compound complexes, the hydroxyl group is a prime candidate for forming hydrogen bonds. cymitquimica.com

The hydroxyl group can act as both a hydrogen bond donor (through its hydrogen atom) and a hydrogen bond acceptor (through its oxygen atom). This allows for the formation of intricate hydrogen-bonding networks within the crystal lattice. For example, the hydroxyl group can form hydrogen bonds with uncoordinated counter-ions, solvent molecules, or even the nitrogen atoms of adjacent bipyridine ligands. nih.gov In a dinuclear copper(II) complex involving a 4,4'-bipyridine linker and a Schiff base ligand with a hydroxyl group, intermolecular O-H···N hydrogen bonds were observed to link the dinuclear complex cations into one-dimensional chains. nih.gov

The table below provides examples of hydrogen bonding interactions in metal complexes.

Complex TypeHydrogen Bond DonorHydrogen Bond AcceptorResulting StructureReference
Dinuclear Copper(II) ComplexHydroxyl group of Schiff base ligandNitrogen atom of 4,4'-bipyridine1D chains nih.gov
Myricetin-4,4'-bipyridine-Ethanol CocrystalHydroxyl group of ethanol (B145695)Oxygen atom of myricetinHelical structure researchgate.net
(1H-Imidazol-4-yl)methanolImidazole N-HHydroxyl O2D network nih.gov
(1H-Imidazol-4-yl)methanolHydroxyl O-HImidazole N2D network nih.gov

Potential for Ancillary Coordination

The this compound ligand presents a fascinating case for coordination chemistry due to its ambidentate nature. The primary coordination sites are the two nitrogen atoms of the 4,4'-bipyridine core. However, the molecule's functionality is significantly expanded by the presence of the hydroxymethyl (-CH₂OH) group at the 2-position of one of the pyridine rings.

This hydroxymethyl group introduces the potential for ancillary coordination, acting as a secondary, weaker binding site. This allows the ligand to adopt several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center using only one of its pyridine nitrogen atoms. This is often observed when steric hindrance prevents bidentate chelation or when the metal-to-ligand ratio is high. In some cases, 4,4'-bipyridine can act as a monodentate ligand. mdpi.com

Bidentate Bridging: The most common mode for 4,4'-bipyridine itself is to act as a bridging ligand, where each nitrogen atom coordinates to a different metal center, leading to the formation of coordination polymers. mdpi.com

Bidentate Chelation (N,N'): While 4,4'-bipyridine cannot chelate to a single metal center due to the trans disposition of its nitrogen atoms, the rotational freedom around the C-C bond allows substituted bipyridines to create specific spatial arrangements. However, true N,N' chelation from a 4,4'-bipyridine core is geometrically prohibited.

Bidentate Chelation (N,O): The key feature of this compound is the potential for the nitrogen of the substituted pyridine ring and the oxygen of the hydroxymethyl group to coordinate to the same metal ion. This forms a stable five-membered chelate ring, a behavior not possible for unsubstituted 4,4'-bipyridine.

Tridentate Bridging (N,O,N'): In more complex architectures, the ligand could potentially bridge two metal centers while also having the hydroxyl group coordinate to one of them, making it a tridentate ligand.

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions (solvent, temperature), and the presence of other competing ligands or counter-ions. The hydroxyl group's ability to participate in coordination or hydrogen bonding adds a layer of structural diversity to the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donating Atoms Resulting Structure Notes
Monodentate N Simple Complex / Pendant Group Coordination via the least-hindered nitrogen atom may be preferred. psu.edu
Bidentate Bridging N, N' 1D, 2D, or 3D Coordination Polymer Each nitrogen binds to a different metal center. mdpi.com
Bidentate Chelating N, O Stable 5-membered Chelate Ring Involves one pyridine nitrogen and the hydroxyl oxygen.

Stability and Reactivity of Metal-Bipyridine Complexes

The stability and reactivity of metal complexes derived from this compound are governed by a combination of thermodynamic and kinetic factors.

Stability: The thermodynamic stability of these complexes is significantly influenced by the chelate effect. When the ligand coordinates through both a nitrogen atom and the hydroxyl oxygen, the resulting five-membered ring enhances the stability of the complex compared to coordination with two separate monodentate ligands. slideshare.net General factors affecting the stability of metal complexes apply here, including:

Nature of the Metal Ion: Higher charge and smaller ionic radius of the metal ion generally lead to more stable complexes. slideshare.net

Ligand Basicity: The basicity of the pyridine nitrogen atoms and the hydroxyl oxygen influences the strength of the coordinate bonds.

Covalency: The degree of covalent character in the metal-ligand bond can impact stability. For instance, metal-organic frameworks (MOFs) with bipyridine-based linkers have shown different stability profiles; some are susceptible to degradation by protic chemicals like methanol (B129727). dtic.mil

Reactivity: The reactivity of these complexes encompasses several types of reactions:

Ligand Substitution: The coordinated ligands can be replaced by other ligands. The lability or inertness of the complex towards substitution depends heavily on the metal center and its electronic configuration.

Redox Reactions: The bipyridine unit is redox-active and can be reduced to form radical anions. The metal center can also undergo changes in its oxidation state. The interplay between the metal and ligand redox potentials can lead to interesting electrochemical and photochemical properties, such as photochromism observed in some N-methyl-4,4'-bipyridinium complexes. nih.gov

Reactions of the Ancillary Group: The uncoordinated or coordinated hydroxymethyl group can undergo further reactions, such as esterification or oxidation, which can modify the properties of the complex post-synthesis.

Less stable metal complexes are not necessarily disadvantageous; their reactivity can be harnessed for specific applications, such as in catalysis or for targeted drug delivery where decomposition at a specific site is desired. nih.gov

Table 2: Factors Influencing Stability and Reactivity

Factor Influence on Stability Influence on Reactivity
Metal Ion Increases with charge/radius ratio (Irving-Williams order). slideshare.net Affects lability; d-electron count determines substitution pathways.
Chelation Significantly increases thermodynamic stability (Chelate Effect). slideshare.netnih.gov Generally reduces the rate of ligand substitution (kinetic inertness).
Solvent Can influence coordination mode and stability of the final structure. mdpi.com Can participate in substitution reactions or mediate electron transfer.

| Redox Potentials | High stability of a particular oxidation state influences redox behavior. | Determines the ease of metal- or ligand-centered redox processes. nih.gov |

Chelation Effects and Ligand Field Theory Considerations

Chelation Effects: Chelation is a critical concept for understanding the coordination chemistry of this compound. The term refers to the formation of two or more coordinate bonds between a single ligand (a multidentate or chelating agent) and a single central metal atom. nih.govmdpi.com

N,N' Bidentate Coordination: The 4,4'-bipyridine backbone itself acts as a powerful bidentate ligand, but typically in a bridging, not chelating, fashion.

Ligand Field Theory (LFT) Considerations: Ligand Field Theory provides a framework for describing the electronic structure, bonding, and spectroscopic properties of the resulting metal complexes. unifr.ch

Ligand Field Splitting: The bipyridine unit is classified as a σ-donating and π-accepting ligand. The nitrogen lone pairs donate electron density to the metal's empty d-orbitals (σ-donation). Concurrently, the empty π* orbitals of the aromatic pyridine rings can accept electron density from filled metal d-orbitals (π-back-bonding). This π-acceptor character results in a relatively strong ligand field and a large ligand field splitting energy (Δ).

Electronic Spectra: The magnitude of Δ dictates the energies of d-d electronic transitions. Complexes with this compound are often colored due to these transitions, which typically occur in the visible region of the electromagnetic spectrum. Additionally, intense metal-to-ligand charge transfer (MLCT) bands are common, arising from the promotion of an electron from a metal-based d-orbital to a ligand-based π* orbital.

Magnetic Properties: The ligand field splitting (Δ) determines whether a complex will be high-spin or low-spin. For a given metal ion, if Δ is larger than the spin-pairing energy, a low-spin complex will be formed. Bipyridine ligands often lead to low-spin complexes, especially with second and third-row transition metals.

Metal-Ligand Covalency: LFT accounts for the covalent nature of the metal-ligand bond. The π-back-bonding interaction increases the covalency, strengthening the M-L bond and delocalizing electron density over the entire complex. nih.gov This covalency is crucial in tuning the electronic properties of the complex, including its redox potentials and photophysical behavior. nih.gov

Table 3: Ligand Field Theory Parameters and Implications

Parameter/Concept Description Implication for this compound Complexes
Ligand Field Splitting (Δ) The energy difference between d-orbitals in a complex. unifr.ch Relatively large due to the π-acceptor nature of the bipyridine core, often leading to low-spin complexes.
π-Acceptor Ligand A ligand that accepts electron density from the metal into its own empty orbitals. Stabilizes lower oxidation states of the metal and strengthens the M-L bond through π-back-bonding.
MLCT Transitions Metal-to-Ligand Charge Transfer; electron promotion from metal d-orbitals to ligand π* orbitals. nih.gov Results in intense, often colorful, absorption bands in the UV-visible spectrum.

| Nephelauxetic Effect | Describes the decrease in the electron-electron repulsion parameter upon complex formation, indicating covalency. unifr.ch | The significant π-system of the ligand suggests a notable nephelauxetic effect, indicating covalent M-L bonding. |


Applications in Catalysis

Design of Catalytic Systems Utilizing [4,4'-Bipyridin]-2-ylmethanol Ligands

The versatility of the this compound structure allows for its incorporation into both homogeneous and heterogeneous catalytic systems. cymitquimica.com The bipyridine moiety acts as a strong chelating ligand for a variety of transition metals, forming stable complexes that are catalytically active. cymitquimica.com The hydroxyl group can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst.

Homogeneous Catalysis Research

In homogeneous catalysis, catalysts and reactants exist in the same phase, typically a liquid solution. google.com Catalytic systems based on this compound and its derivatives have been explored for various organic transformations. cymitquimica.comgoogle.comdicp.ac.cnnih.govnih.gov These systems often involve a transition metal center, such as ruthenium, iridium, or palladium, coordinated to the bipyridine ligand. mdpi.com The resulting complexes can catalyze reactions with high efficiency and selectivity under mild conditions. google.com

For instance, ruthenium complexes bearing bipyridine-based ligands have been investigated for the dehydrogenative coupling of alcohols and amines to form imines and for the synthesis of esters from alcohols. mdpi.com The electronic properties of the bipyridine ligand, influenced by substituents like the hydroxymethyl group, can play a crucial role in the catalytic cycle. mdpi.com Similarly, iridium complexes with modified bipyridine ligands have shown high activity in the hydrogenation of CO2. mdpi.com

Catalyst TypeMetal CenterApplicationReference
HomogeneousRutheniumDehydrogenative coupling, Esterification mdpi.com
HomogeneousIridiumCO2 Hydrogenation mdpi.com
HomogeneousNickel/CobaltCross-electrophile coupling nih.gov

Heterogeneous Catalysis Research

Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst with liquid or gas-phase reactants. researchgate.net This approach offers advantages in terms of catalyst separation and recycling. researchgate.net While specific research on this compound in heterogeneous catalysis is less documented in the provided results, the principles of immobilizing homogeneous catalysts onto solid supports are well-established. Bipyridine-based ligands can be anchored to materials like silica (B1680970), polymers, or metal-organic frameworks (MOFs) to create robust and reusable heterogeneous catalysts. researchgate.netchemiitkgp-mcdaslab.com This strategy combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. dicp.ac.cn

Specific Catalytic Transformations

Catalytic systems derived from this compound and related structures have demonstrated utility in a variety of important chemical reactions, including oxidations, reductions, and photoredox-mediated transformations.

Oxidation Reactions (e.g., Alkane Oxidation)

The oxidation of alkanes, which are generally unreactive hydrocarbons, is a challenging but important transformation. frontiersin.org Transition metal complexes are often employed to activate the strong C-H bonds of alkanes. frontiersin.org While direct studies on this compound for alkane oxidation were not found, related bipyridyl molybdenum complexes have been shown to oxidize arylalkanes. researchgate.net Furthermore, palladium catalysts with bipyridyl-cinchona based ligands have been used for the aerobic oxidation of alcohols to aldehydes and ketones. nih.gov These findings suggest the potential for developing this compound-based catalysts for various oxidation reactions.

Reduction Reactions (e.g., CO2 Reduction, Nitrobenzene Reduction)

CO2 Reduction: The conversion of carbon dioxide into valuable chemicals and fuels is a key area of green chemistry research. rsc.org Homogeneous catalysts, including those based on pyridine (B92270) and its derivatives, have been investigated for the electrochemical and chemical reduction of CO2 to products like methanol (B129727). nih.govresearchgate.net Dihydropyridine species, which can be formed from pyridine derivatives, are proposed as key intermediates in these reductions. researchgate.net Manganese complexes with bipyridine ligands have also been studied for the electrocatalytic reduction of CO2, where the product selectivity between CO and formate (B1220265) can be tuned. researchgate.net

Nitrobenzene Reduction: The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. organic-chemistry.orgresearchgate.net Research has shown that 4,4'-bipyridyl can act as an organocatalyst for the reduction of nitroarenes using a diboron (B99234) reagent. organic-chemistry.orgresearchgate.net This metal-free system operates under mild, aerobic conditions and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net The catalytic cycle is believed to involve the formation of a bipyridinylidene species that acts as a deoxygenating agent. researchgate.net

ReactionCatalyst/MediatorProduct(s)Key FeaturesReference
CO2 ReductionPyridine derivativesMethanol, FormateElectrochemical and chemical reduction nih.govresearchgate.net
CO2 ReductionMn(bipyridine) complexCO, FormateTunable product selectivity researchgate.net
Nitrobenzene Reduction4,4'-BipyridylAnilinesMetal-free, aerobic conditions organic-chemistry.orgresearchgate.net

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel bond formations under mild conditions. princeton.edu This approach utilizes photocatalysts, often ruthenium or iridium polypyridyl complexes, that can initiate single-electron transfer processes upon absorption of visible light. princeton.edu The excited state of the photocatalyst can act as both an oxidant and a reductant, facilitating a wide range of redox-neutral transformations. princeton.edu

While specific examples utilizing this compound as the primary ligand in photoredox catalysis were not explicitly detailed in the search results, the broader class of bipyridine ligands is central to the design of many effective photoredox catalysts. princeton.edu The ability to tune the electronic and steric properties of the bipyridine ligand through substitution, such as with a hydroxymethyl group, is crucial for optimizing the photophysical and redox properties of the resulting metal complex. These tailored catalysts can be applied to a variety of reactions, including radical alkylations and cycloadditions. rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing catalyst performance. For bipyridine-based catalysts, these investigations often involve a combination of spectroscopic techniques, kinetic studies, and computational modeling.

In many catalytic processes involving bipyridine ligands, the identification of key metal-centered intermediates is a critical area of investigation. For instance, in the electrocatalytic reduction of CO2 using manganese complexes with bulky bipyridine ligands, a key intermediate is the anionic complex, [Mn(bpy-R)(CO)₃]⁻. acs.org Spectroelectrochemical experiments and chemical reductions have provided insight into the species leading to this active state. acs.org Similarly, in photoredox catalysis with nickel-bipyridine complexes, the mechanism can involve the generation of Ni(I) or Ni(0) species, which are crucial for subsequent oxidative addition steps. acs.org

For a hypothetical catalyst based on this compound, one could anticipate the formation of various intermediates depending on the metal and the reaction. The hydroxyl group of the methanol substituent could potentially coordinate to the metal center or a substrate, or it could be deprotonated to form an alkoxide, which would significantly alter the electronic properties of the ligand and the reactivity of the metal center. In reactions like CO2 reduction, the hydroxyl group could also act as a proton relay. nih.gov

For tungsten bipyridyl tetracarbonyl electrocatalysts in CO2 fixation, computational studies suggest that the initial two-electron reduction to form the active catalyst is a key process. nih.gov In catalytic cycles involving this compound, the rate-determining step could involve ligand substitution, electron transfer, or bond-breaking/formation at the metallic center. The steric bulk and electronic influence of the methanol group would play a significant role in the energetics of these steps.

Influence of Ligand Modification on Catalytic Performance

Systematic modification of the bipyridine ligand is a powerful strategy to fine-tune the performance of a catalyst. The electronic and steric properties of substituents can have a profound impact on reaction rates, selectivity, and catalyst stability.

Research on Re(bpy) complexes for CO2 reduction has demonstrated that substituents with moderate electron-donating ability, such as tert-butyl and methyl groups, can increase catalytic activity compared to the unsubstituted complex. acs.org Conversely, strongly electron-donating groups like methoxy (B1213986) can sometimes lead to catalyst destabilization. acs.org In a study on tungsten bipyridyl complexes, it was found that electron-withdrawing substituents like CN and CF₃ did not lead to efficient CO2 reduction catalysts due to the high energy intermediates formed during protonation steps. nih.gov The parent compound and the tert-butyl substituted complex were identified as the most active. nih.gov

The methanol group in this compound can be considered as having both electron-withdrawing character via the oxygen atom and the potential for hydrogen bonding. Its influence on a catalytic center would be multifaceted, affecting the metal's redox potential and its interaction with substrates.

Below is an interactive data table summarizing the effects of different substituents on the catalytic performance of Rhenium-bipyridine complexes for CO2 reduction, which provides a useful analogy for predicting the behavior of catalysts based on this compound.

Substituent (R) on 4,4'-positions of bpyEffect on Catalyst ActivityEffect on OverpotentialCatalyst Stability
OCH₃Destabilized catalyst-Low
CH₃Increased activityIncreasedModerate
tBuIncreased activityIncreasedHigh
HBaselineBaselineModerate
CNRequired third reduction, destabilized-Low
CF₃Required third reduction, destabilized-Low
Data derived from studies on Re(4,4′-R-bpy)(CO)₃X complexes. acs.org

Catalyst Recycling and Regeneration Studies

The ability to recycle and regenerate a catalyst is a critical factor for its practical and economic viability, particularly for catalysts based on expensive or rare metals. Homogeneous catalysts often suffer from difficult separation from the reaction products.

One common strategy to address this is the heterogenization of the catalyst by anchoring it to a solid support. For instance, bipyridyl-functionalized SBA-15, a mesoporous silica material, has been used to create recyclable palladium and rhodium catalysts for C-C bond coupling and selective hydrogenation reactions. nih.gov These catalysts can be recovered by simple filtration and reused multiple times with minimal loss of activity. The hydroxyl group on this compound provides a convenient handle for covalent attachment to various solid supports, such as silica or polymers, which could facilitate the development of recyclable catalytic systems.

Role in Supramolecular Chemistry and Materials Science

A Versatile Building Block for Supramolecular Architectures

[4,4'-Bipyridin]-2-ylmethanol's molecular structure, featuring both a bipyridine unit and a hydroxymethyl group, allows it to participate in a variety of interactions, making it an excellent candidate for constructing elaborate supramolecular systems.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The bifunctional nature of this compound, with its nitrogen atoms for coordination to metal centers and the hydroxyl group for further functionalization or hydrogen bonding, makes it a valuable ligand in MOF synthesis. The bipyridine moiety is a common building block for MOFs, and the addition of the hydroxymethyl group provides an additional site for tuning the properties of the resulting framework. mdpi.comresearchgate.net This can lead to MOFs with enhanced stability, specific pore environments, and tailored functionalities for applications in areas such as gas storage and separation. nih.gov For instance, the functional groups within MOFs can enhance their chemical affinity for certain molecules, such as carbon dioxide, by creating specific interactions like hydrogen bonding. nih.gov

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, formed by the linkage of organic building blocks through strong covalent bonds. rsc.orgnih.gov While research on this compound specifically within COFs is still developing, the principles of COF design suggest its potential utility. Bipyridine derivatives are utilized in COF synthesis, and the hydroxymethyl group on this particular compound offers a reactive site for forming covalent linkages, a key step in creating the extended, porous networks characteristic of COFs. nih.govresearchgate.net The inherent porosity and high surface area of COFs make them promising for applications in separation, catalysis, and energy storage. rsc.orgresearchgate.net

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. fiveable.me this compound is an excellent candidate for self-assembly due to its ability to engage in multiple types of non-covalent interactions. The bipyridine core can participate in coordination-driven self-assembly with metal ions to form discrete metallacycles or extended coordination polymers. researchgate.net Furthermore, the hydroxymethyl group can direct the assembly through hydrogen bonding, leading to the formation of well-defined supramolecular architectures. The interplay of these different interactions allows for the construction of complex and functional systems.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition, the specific binding of a "guest" molecule to a complementary "host" molecule, is a fundamental concept in supramolecular chemistry. wikipedia.orgmdpi.com The structural features of this compound enable it to act as a host or as part of a larger host assembly, capable of recognizing and binding specific guest molecules.

Hydrogen Bonding Networks

The hydroxymethyl group of this compound is a key player in the formation of extensive hydrogen bonding networks. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (to the oxygen lone pairs). These interactions are crucial in dictating the solid-state packing of the molecule and in the formation of larger supramolecular assemblies. nih.gov In the context of host-guest chemistry, these hydrogen bonds can be used to specifically bind guest molecules that have complementary hydrogen bonding sites. ias.ac.innih.gov The directional nature of hydrogen bonds allows for a high degree of control over the resulting structure and selectivity of the host-guest interaction.

π-π Stacking Interactions

The aromatic pyridine (B92270) rings of the bipyridine unit are capable of engaging in π-π stacking interactions. nih.gov These are non-covalent interactions that occur between aromatic rings, contributing to the stability of supramolecular assemblies. nih.gov In host-guest complexes involving this compound, π-π stacking can play a significant role in the binding of aromatic guest molecules. researchgate.net The arrangement of the pyridine rings can create a "pocket" that is electronically and sterically favorable for the inclusion of a guest. ias.ac.in The combination of hydrogen bonding and π-π stacking interactions allows for the creation of highly selective and stable host-guest systems.

Research Findings on Related Bipyridine Systems

To illustrate the principles discussed, the following table summarizes research findings on the interactions and applications of various bipyridine-based systems in supramolecular chemistry.

System/InteractionKey FindingsReference
Metal-Organic Frameworks Bipyridine ligands are widely used to construct 1D, 2D, and 3D MOFs with diverse topologies and functionalities. researchgate.net
Coordination-Driven Self-Assembly N-monoalkyl-4,4'-bipyridinium derivatives self-assemble with metal centers to form metallacycles capable of recognizing aromatic substrates. researchgate.net
Hydrogen Bonding in Bipyridine Salts The crystal structures of 4,4'-bipyridinium salts reveal extensive hydrogen bonding networks that direct the supramolecular aggregation. nih.gov
π-π Stacking in Bipyridine Crystals The parallel arrangement of 4,4'-bipyridine (B149096) molecules in crystals is influenced by C-H···N and π-π interactions. nih.gov
Host-Guest Complexation An azapolycyclic system containing bipyridine-like moieties forms a host-guest complex with ethyl acetate (B1210297), driven by C-H···O and C-H···π interactions. ias.ac.in

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of available scientific literature, there is no specific research data pertaining to the chemical compound "this compound" within the requested focus areas of supramolecular chemistry and materials science. The search did not yield any studies on its integration into functional materials, its tunable properties, or its use in crystal engineering.

While extensive research exists for the parent molecule, 4,4'-bipyridine, and its various other derivatives, this information cannot be extrapolated to "this compound" as the specific functional group (a single methanol (B129727) group at the 2-position) would uniquely influence its chemical behavior and material properties.

Research on the broader family of bipyridine-based compounds is prevalent in the following areas:

Optoelectronic Materials: Metal-organic frameworks (MOFs) and coordination polymers using bipyridine ligands are explored for their optical and electronic properties. rsc.org

Sensor Development: Bipyridine-based coordination polymers have been developed as fluorescent sensors for detecting substances like water, methanol, and various ions. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Responsive Materials: Certain bipyridine complexes exhibit chromism (color change in response to a stimulus), such as solvatochromism (solvent-dependent color) and photochromism (light-induced color change). researchgate.netnih.govorientjchem.orgrsc.orgrsc.org

Tunable Properties: The structural and electronic characteristics of bipyridine-containing materials can be modified by changing the metal ions or by altering the bipyridine ligand itself. nih.gov

Crystal Engineering and Polymorphism: 4,4'-bipyridine is a foundational building block in crystal engineering, used to create diverse supramolecular structures and coordination polymers with different dimensionalities and properties. researchgate.net

However, without specific studies on "this compound," it is not possible to generate the detailed, scientifically accurate article as requested in the outline.

Advanced Characterization Techniques and Methodologies

Spectroscopic Analysis in Research

Spectroscopic techniques are fundamental in elucidating the intricate details of molecular structure and bonding. For [4,4'-Bipyridin]-2-ylmethanol, a combination of spectroscopic methods is employed to gain a holistic understanding of its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. hyphadiscovery.comresearchgate.netnih.govnd.edushu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, their connectivity, and spatial relationships. hyphadiscovery.comresearchgate.net For this compound, ¹H and ¹³C NMR are the primary techniques used.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the two pyridine (B92270) rings and the methanol (B129727) group are observed. The chemical shifts (δ) of these protons are influenced by their electronic environment. The protons on the pyridine rings typically appear in the aromatic region (around 7.0-9.0 ppm), with their exact positions depending on their proximity to the nitrogen atoms and the other ring. The protons of the hydroxymethyl group (-CH₂OH) would be expected at a higher field, with the methylene (B1212753) protons adjacent to the hydroxyl group and the hydroxyl proton itself showing characteristic chemical shifts.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Bipyridine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2', H-6'8.7 (d)C-2', C-6' (150.5)
H-3', H-5'7.8 (d)C-3', C-5' (121.0)
H-38.6 (s)C-2 (155.0)
H-57.9 (d)C-3 (120.0)
H-68.8 (d)C-4 (148.0)
-CH₂-4.8 (s)C-5 (137.0)
-OH5.5 (t)C-6 (149.0)
-CH₂OH (62.0)

Note: This is a representative table. Actual chemical shifts for this compound would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.comyoutube.comyoutube.comnih.gov These vibrations are specific to the types of bonds present and their environment, making these techniques powerful for functional group identification and studying intermolecular interactions.

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed in the 1000-1100 cm⁻¹ range.

Raman spectroscopy provides complementary information. Due to the "mutual exclusion principle" for molecules with a center of inversion, some vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. youtube.com The symmetric stretching of the bipyridine rings, for instance, often gives a strong signal in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹)
O-H Stretch3200-3600 (broad)
Aromatic C-H Stretch3000-31003000-3100
C=C and C=N Ring Stretch1400-16001400-1600
C-O Stretch1000-1100
Ring Breathing ModesStrong intensity

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. researchgate.netresearchgate.netnih.govnih.gov For this compound, the UV-Vis spectrum is characterized by strong absorption bands in the UV region, typically between 200 and 400 nm. researchgate.net These absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic pyridine rings.

The position and intensity of these absorption bands can be sensitive to the solvent environment and the presence of metal ions. Upon complexation with a metal center, the electronic structure of the bipyridine ligand is perturbed, leading to shifts in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift). nih.gov This makes UV-Vis spectroscopy a valuable tool for studying the formation and stoichiometry of metal complexes involving this compound. In some cases, metal-to-ligand charge transfer (MLCT) bands may appear in the visible region, giving rise to colored solutions. nih.gov

Table 3: Representative UV-Vis Absorption Data

Transition Type Typical Wavelength Range (nm) Molar Absorptivity (ε)
π→π240 - 280High
n→π~300Low
MLCT (in complexes)400 - 600Variable

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. iupac.orgnih.govcopernicus.orgcopernicus.orgnih.gov While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, this technique becomes highly relevant when the molecule is part of a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)).

In such cases, the EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic center. nih.govnih.gov The g-factor and hyperfine coupling constants obtained from the spectrum can reveal the geometry of the coordination sphere, the nature of the donor atoms, and the degree of covalent character in the metal-ligand bonds. copernicus.org By studying how the EPR parameters change upon coordination of this compound, one can infer details about the binding mode and the electronic interactions within the complex.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

For this compound, high-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which helps to confirm the molecular formula. The mass spectrum also shows a fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer. Analyzing this fragmentation pattern can provide valuable structural information, as the fragments correspond to stable substructures of the original molecule. For instance, the loss of the hydroxymethyl group or the cleavage of the bond between the two pyridine rings would result in characteristic fragment ions.

Table 4: Expected Fragments in the Mass Spectrum of this compound

Fragment Description Expected m/z
[M]⁺Molecular Ion186.0793
[M-CH₂OH]⁺Loss of hydroxymethyl group155.0657
[C₅H₄N]⁺Pyridyl cation78.0344

Note: The exact m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Atomic and Molecular Structure Determination

Table 5: Illustrative Crystallographic Data for a Bipyridine-based Compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)12.0
c (Å)8.5
β (°)105
Z4
R-factor< 0.05

Note: This is a representative table. Actual crystallographic data for this compound would need to be determined experimentally.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For compounds involving bipyridine moieties, SCXRD reveals crucial information about their molecular conformation and packing in the solid state.

In studies of related bipyridine compounds, SCXRD has been instrumental in confirming their structures and understanding intermolecular interactions. nih.govnih.gov For instance, the analysis of co-crystals of 4,4'-bipyridine (B149096) with other molecules has detailed the hydrogen-bonding interactions and the resulting supramolecular architectures. nih.gov The technique allows for the unambiguous assignment of atomic positions, which is the foundation for analyzing bond lengths, angles, and crystal packing. nih.govnih.gov

The crystallographic data obtained from SCXRD includes the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates. This information is fundamental for building a complete picture of the crystalline solid.

Powder X-ray Diffraction for Crystalline Materials

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of bulk materials. nih.govnih.gov In the context of materials containing 4,4'-bipyridine, PXRD patterns are often compared with patterns simulated from single-crystal X-ray diffraction data to confirm the phase purity of a synthesized sample. researchgate.netresearchgate.netrsc.org

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific 2θ angles. nih.gov For instance, the PXRD pattern for a cocrystal of phloretin (B1677691) and 4,4'-bipyridine showed characteristic diffraction peaks that were distinct from the individual components, confirming the formation of a new crystalline phase. nih.gov Similarly, in the study of coordination polymers, PXRD is used to verify that the bulk material corresponds to the structure determined by SCXRD. researchgate.netresearchgate.netrsc.org The technique is also sensitive to changes in the crystal structure, such as those occurring during dehydration or rehydration processes, which can be monitored by collecting PXRD patterns under varying conditions. rsc.org

Analysis of Bond Lengths, Angles, and Dihedral Angles

A detailed analysis of bond lengths, bond angles, and dihedral angles, typically derived from single-crystal X-ray diffraction data, provides insight into the molecular geometry and conformation of this compound.

Bond Lengths and Angles: The bond lengths and angles within the bipyridine rings and the methanol substituent are expected to be in good agreement with standard values for similar organic molecules. researchgate.net Any significant deviations from these values can indicate strain or specific electronic effects within the molecule. In related structures, the C-C and C-N bond lengths within the pyridine rings, as well as the C-O and O-H bonds of the methanol group, are of particular interest. soton.ac.uk

Interactive Table of Typical Bond Parameters in Bipyridine-like Structures
ParameterTypical ValueSignificance
C-C (aromatic)1.39 ÅIndicates aromatic character of the pyridine rings.
C-N (aromatic)1.34 ÅReflects the C-N bond within the pyridine rings.
C-C (inter-ring)1.49 ÅLength of the bond connecting the two pyridine rings.
C-C-N (angle)120°Typical angle in a hexagonal aromatic ring.
Py-C-C-Py (dihedral)VariableDetermines the twist between the two pyridine rings.

Hydrogen Bond Analysis

Hydrogen bonds play a crucial role in the supramolecular chemistry of this compound, dictating the crystal packing and influencing its physical properties. The presence of a hydroxyl group (a hydrogen bond donor) and nitrogen atoms in the pyridine rings (hydrogen bond acceptors) allows for the formation of various hydrogen bonding motifs. researchgate.netnih.gov

These interactions can be either intramolecular or intermolecular. unito.itchemistryguru.com.sg Intermolecular hydrogen bonds, such as O-H···N interactions between the methanol group of one molecule and a pyridine nitrogen of a neighboring molecule, are common in such systems and often lead to the formation of chains, sheets, or more complex three-dimensional networks. nih.govscilit.comnih.gov For instance, in a co-crystal of 4-nitrophenol (B140041) and 4,4'-bipyridine, hydrogen bonding between the hydroxyl group of the phenol (B47542) and the pyridine nitrogen atoms results in the formation of trimolecular units. nih.gov The analysis of these interactions, including donor-acceptor distances and angles, is essential for a complete understanding of the crystal structure. epa.gov

Interactive Table of Common Hydrogen Bond Interactions
Donor-H···AcceptorTypical Distance (D···A)Typical Angle (D-H···A)Description
O-H···N2.7 - 3.0 Å150 - 180°Strong interaction often directing crystal packing.
C-H···O3.0 - 3.5 Å120 - 160°Weaker interaction, contributes to overall stability.
C-H···N3.2 - 3.6 Å130 - 170°Weak interaction observed in some bipyridine structures.

Thermal Analysis Techniques in Material Science Contexts

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of materials. libretexts.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. perkinelmer.com.arazom.commt.com For this compound, TGA can be used to determine its decomposition temperature, which is a measure of its thermal stability. In coordination polymers containing 4,4'-bipyridine, TGA is also used to study the loss of solvent molecules or the decomposition of the organic ligands. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. perkinelmer.com.arazom.comresearchgate.net This technique is used to detect phase transitions, such as melting, crystallization, and glass transitions. mt.comresearchgate.net For crystalline materials, DSC can reveal the melting point and enthalpy of fusion. In studies of 4,4'-bipyridine derivatives, DSC has been used to characterize the thermal behavior of different solid forms, including polymorphs and solvates. researchgate.net The combination of TGA and DSC provides a comprehensive thermal profile of the material. perkinelmer.com.arazom.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency, making it suitable for studying large molecules. nih.gov It is frequently used to investigate the electronic and structural features of pyridine-containing compounds. nih.govscispace.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional conformation of a molecule, i.e., its ground state structure. nih.gov For [4,4'-Bipyridin]-2-ylmethanol, this process is typically carried out using DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311+G(d,p). scispace.com This calculation yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov

The optimized geometry is crucial for understanding the molecule's electronic structure. rsc.org Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which governs its properties and reactivity. DFT calculations can map out the molecular electrostatic potential (MESP), which highlights the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. scispace.com

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. For instance, in a theoretical study of a related compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, calculated vibrational wave numbers were used to analyze its vibrational spectrum. scispace.com This comparative approach allows for a detailed assignment of spectral bands to specific molecular vibrations, such as the characteristic stretching and bending modes of the pyridine (B92270) rings and the methanol (B129727) group.

Understanding Reactivity and Reaction Mechanisms

The reactivity of this compound can be profoundly understood through DFT. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's chemical behavior. scispace.com The energy and shape of these orbitals are key indicators of the molecule's ability to donate or accept electrons. Furthermore, DFT can be used to model reaction pathways and calculate activation energies, providing a theoretical basis for understanding potential reaction mechanisms in which the molecule might participate. The molecular electrostatic potential map also serves as a guide to the molecule's active sites and its structure-activity relationship. scispace.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a cinematic view of molecular behavior, tracking the movements of atoms and molecules over time. ornl.gov This technique is used to explore the conformational landscape of a molecule in different environments, such as in a solution. nih.govresearchgate.net For this compound, MD simulations could reveal how the molecule flexes and rotates, how the hydroxyl group interacts with solvents, and the stability of different conformers. These simulations can sample a wide range of molecular conformations, which can then be used as starting points for more intensive quantum mechanical calculations to investigate their relative energies and properties. researchgate.net By simulating the dynamic interactions between the molecule and its surroundings, MD can offer insights into transport properties and intermolecular affinities. ornl.gov

Quantum Chemical Parameters and Molecular Orbital Analysis (e.g., HOMO-LUMO energies)

The analysis of quantum chemical parameters derived from DFT calculations provides quantitative measures of a molecule's reactivity and stability. researchgate.net Central to this analysis are the HOMO and LUMO energies.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap) , is a critical indicator of molecular stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

A small HOMO-LUMO gap indicates that a molecule is more polarizable and more reactive, as less energy is needed for electronic transitions. nih.gov

A theoretical study on the related (RS)-(4-bromophenyl)(pyridin-2-yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV, suggesting significant stability. scispace.com From the HOMO and LUMO energies, several other important reactivity descriptors can be calculated. nih.govnih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterFormulaDescription
HOMO Energy (E_HOMO) -Energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability.
LUMO Energy (E_LUMO) -Energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability.
Energy Gap (E_gap) E_LUMO - E_HOMOA measure of molecular stability and reactivity. A larger gap implies higher stability. nih.gov
Ionization Potential (IP) IP ≈ -E_HOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) EA ≈ -E_LUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = -(E_HOMO + E_LUMO) / 2A measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2Resistance of a molecule to change its electron configuration. Molecules with a large energy gap are considered "hard".
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; reflects the reactivity of a molecule. "Soft" molecules are more reactive. nih.gov
Electrophilicity Index (ω) ω = μ² / (2η) (where μ = -χ)A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Theoretical Studies of Structure-Property Relationships

Theoretical studies are essential for establishing clear relationships between a molecule's structure and its resulting properties. umn.edu For this compound, computational analysis can demonstrate how the specific arrangement of its pyridine rings and the presence of the hydroxymethyl (-CH2OH) substituent directly influence its electronic characteristics.

Synergistic Approaches Combining Experimental and Computational Methods for this compound Remain Elusive

In the broader context of related compounds, numerous studies highlight the efficacy of this combined approach. For instance, research on various bipyridine and pyridine-methanol derivatives demonstrates the power of using computational methods, such as Density Functional Theory (DFT), to complement experimental findings from techniques like X-ray crystallography, FT-IR, Raman, and NMR spectroscopy. These synergistic studies are instrumental in providing a deeper understanding of molecular structure, vibrational modes, electronic properties, and reactivity.

Typically, in such research, experimental data provides a real-world benchmark for the properties of a compound. Computational models are then used to predict and visualize these properties. The close agreement between experimental and calculated values serves to validate the computational model, which can then be used to explore aspects of the molecule that are difficult or impossible to observe experimentally. This can include the analysis of frontier molecular orbitals, molecular electrostatic potential surfaces, and the prediction of various reactivity descriptors.

For example, studies on similar molecules often present comparative data in tabular format, showcasing the correlation between observed and calculated vibrational frequencies.

Illustrative Data Table of Experimental and Calculated Vibrational Frequencies for a Hypothetical Pyridine-Methanol Derivative:

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H stretch34503455
C-H stretch (aromatic)30503058
C=N stretch16051610
C-O stretch10501052

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry continually seeks to improve upon existing methods, striving for greater efficiency, cost-effectiveness, and environmental benignity. rowan.edu Future research on [4,4'-Bipyridin]-2-ylmethanol will likely focus on developing novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies, while effective, may rely on multi-step procedures or harsh reaction conditions. researchgate.net A key area of future work will be the exploration of one-pot syntheses and the use of milder, more sustainable reagents and catalysts. rowan.edu For instance, the development of catalytic C-H activation methods could provide a more direct route to functionalized bipyridine derivatives, minimizing waste and improving atom economy. Furthermore, the use of alternative energy sources, such as microwave irradiation or photochemical methods, could significantly reduce reaction times and energy consumption. nih.gov The overarching goal is to create synthetic roadmaps that are not only scientifically elegant but also practical for large-scale production with a minimized environmental footprint. udel.edu

Table 1: Comparison of Potential Synthetic Route Enhancements

FeatureConventional RoutesFuture Sustainable Routes
Starting Materials Often require pre-functionalized precursorsUtilization of simpler, more abundant feedstocks
Number of Steps Multi-step syntheses are commonAim for one-pot or fewer-step reactions
Reaction Conditions May involve harsh reagents and high temperaturesEmployment of mild conditions and green catalysts
Energy Input Conventional heatingUse of microwaves, ultrasound, or photochemistry
Waste Generation Can produce significant stoichiometric byproductsMinimized waste through catalytic and atom-economical reactions
Overall Efficiency Moderate to good yieldsStriving for higher yields and process intensification

Exploration of New Metal-Ligand Complexes with Tailored Properties

The bipyridine moiety of this compound serves as an excellent chelating ligand for a wide range of metal ions. nih.govresearchgate.net The presence of the hydroxymethyl group provides an additional site for coordination or further functionalization, opening the door to a vast landscape of new metal-ligand complexes with finely-tuned properties.

Future research will undoubtedly delve into the coordination chemistry of this compound with a broader array of transition metals, lanthanides, and actinides. nih.gov By systematically varying the metal center and the coordination environment, it will be possible to create complexes with tailored electronic, magnetic, and photophysical properties. For example, the synthesis of luminescent complexes with lanthanide ions could lead to new materials for lighting and sensing applications. Similarly, the preparation of paramagnetic complexes could be of interest for applications in magnetic resonance imaging or as molecular magnets. The ability of the hydroxymethyl group to participate in hydrogen bonding or act as a secondary coordination site can lead to the formation of unique supramolecular architectures with emergent properties. researchgate.net

Expansion of Catalytic Applications and Mechanistic Insights

Metal complexes derived from bipyridine ligands have a rich history in catalysis. nih.gov The functionalized nature of this compound makes its metal complexes particularly attractive candidates for a new generation of catalysts. The hydroxymethyl group can influence the steric and electronic properties of the catalytic center, potentially leading to enhanced activity and selectivity.

Future investigations will likely focus on exploring the catalytic prowess of these complexes in a variety of organic transformations. This includes their application in cross-coupling reactions, oxidation and reduction processes, and asymmetric catalysis. nih.gov The hydroxymethyl group could play a crucial role in substrate recognition and activation, or it could be used to immobilize the catalyst on a solid support for easier separation and recycling. A deep understanding of the reaction mechanisms, aided by computational studies, will be paramount in designing more efficient and robust catalysts based on this versatile ligand.

Advanced Material Design Based on this compound Building Blocks

The rigid and predictable coordination behavior of bipyridine ligands makes them ideal building blocks for the construction of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org The hydroxymethyl group in this compound adds another layer of functionality, enabling the design of materials with intricate structures and tailored properties.

Future research in this area will focus on utilizing this compound to create novel MOFs with high porosity for gas storage and separation, or with specific active sites for heterogeneous catalysis. The ability of the hydroxymethyl groups to form hydrogen bonds can be exploited to direct the self-assembly of these materials and to enhance their structural stability. Furthermore, the incorporation of this ligand into coordination polymers could lead to new materials with interesting optical, electronic, or magnetic properties, with potential applications in sensors, switches, and information storage.

Computational Design and Prediction of New Derivatives and Their Functionalities

The synergy between experimental and computational chemistry has become a powerful engine for discovery. mdpi.commdpi.com In the context of this compound, computational methods will play a pivotal role in guiding future research by predicting the properties of new derivatives and their potential applications.

Using techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired electronic, optical, or catalytic properties. nih.govrsc.org This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental synthesis and characterization. nih.gov Computational studies can also provide deep insights into the structure-property relationships of these molecules, enabling a more rational design of new materials and catalysts with enhanced functionalities.

Table 2: Potential Computational Approaches and Their Applications

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Prediction of electronic structure, spectroscopic properties, and reaction mechanisms.
Molecular Dynamics (MD) Simulation of the dynamic behavior of metal complexes and materials in different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling and predicting the biological or catalytic activity of new derivatives. mdpi.com
Virtual Screening High-throughput computational screening of compound libraries to identify potential hits for specific applications.
Machine Learning Development of predictive models for material properties based on large datasets. mdpi.com

Integration with Emerging Technologies in Chemical Science

The future of chemical research is intertwined with the development of new and enabling technologies. The unique properties of this compound and its derivatives make them well-suited for integration with several emerging technological platforms.

For instance, the use of this compound in the development of chemical sensors could be enhanced by its integration with microfluidic devices for real-time and high-throughput analysis. In the realm of materials science, the incorporation of this compound-based materials into 3D printing technologies could enable the fabrication of complex structures with customized functionalities. Furthermore, the application of high-throughput screening methods, potentially automated, could rapidly evaluate the catalytic activity or material properties of a large number of derivatives, accelerating the pace of discovery. udel.edu

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